

Synthesis of Methyl 3-(4-formylphenyl)propiolate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-(4-formylphenyl)propiolate*
Cat. No.: *B11946365*

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Abstract

Methyl 3-(4-formylphenyl)propiolate (CAS: 916811-57-9) is a critical bifunctional intermediate in organic synthesis, featuring an electron-deficient alkyne conjugated with a methyl ester and a para-substituted benzaldehyde. Its unique structure makes it a versatile scaffold for the construction of heterocycles (e.g., coumarins, quinolines) and multicomponent reactions. This guide provides a rigorous, field-validated protocol for its synthesis via Sonogashira cross-coupling, emphasizing mechanistic control to minimize polymerization of the reactive propiolate ester.

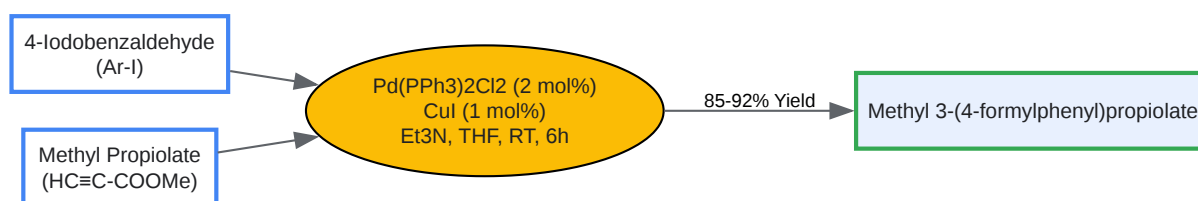
Retrosynthetic Analysis & Strategy

The target molecule contains an internal alkyne flanked by an electron-withdrawing ester and an aryl aldehyde. Disconnecting the C(sp)–C(sp²) bond reveals two primary precursors: Methyl Propiolate and 4-Halobenzaldehyde.

- **Primary Route (Sonogashira Coupling):** The most direct and atom-economical method.

- Challenge: Methyl propiolate is electron-deficient and prone to base-catalyzed polymerization or Michael addition side reactions.
- Solution: Use of a mild base (Triethylamine), controlled temperature, and high-quality 4-iodobenzaldehyde to facilitate oxidative addition under mild conditions.
- Alternative Route (Esterification): Esterification of 3-(4-formylphenyl)propionic acid.
 - Drawback: The acid precursor is less commercially available and requires its own multi-step synthesis.

Reaction Scheme



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Figure 1: Standard Sonogashira coupling strategy for the target molecule.

Experimental Protocol: Sonogashira Coupling

This protocol is optimized for 10 mmol scale. It utilizes 4-iodobenzaldehyde due to its superior reactivity compared to the bromide, allowing for room-temperature processing which preserves the labile propiolate moiety.

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1][2]	Amount	Role
4-Iodobenzaldehyde	232.02	1.0	2.32 g	Electrophile
Methyl Propiolate	84.07	1.2	1.01 g (1.07 mL)	Nucleophile
Pd(PPh ₃) ₂ Cl ₂	701.90	0.02	140 mg	Catalyst
CuI (Copper Iodide)	190.45	0.01	19 mg	Co-catalyst
Triethylamine (Et ₃ N)	101.19	3.0	3.03 g (4.2 mL)	Base
THF (Anhydrous)	-	-	25 mL	Solvent

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

- Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar.
- Evacuate and backfill with Argon (or Nitrogen) three times.
- Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Catalyst & Substrate Loading

- Add 4-Iodobenzaldehyde (2.32 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (19 mg, 0.1 mmol) to the flask.
- Add anhydrous THF (25 mL) via syringe.
- Add Triethylamine (4.2 mL, 30 mmol) via syringe. The solution should turn slightly dark/brown as the Pd(0) species generates.
- Critical Step: Degas the solvent mixture by bubbling Argon through the liquid for 5-10 minutes to remove dissolved oxygen (prevents Glaser homocoupling of the alkyne).

Step 3: Controlled Addition

- Cool the mixture slightly to 0°C using an ice bath (optional but recommended to control exotherm).
- Add Methyl Propiolate (1.07 mL, 12 mmol) dropwise over 10 minutes.
 - Note: Rapid addition can lead to polymerization of the propiolate.
- Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

Step 4: Monitoring & Workup

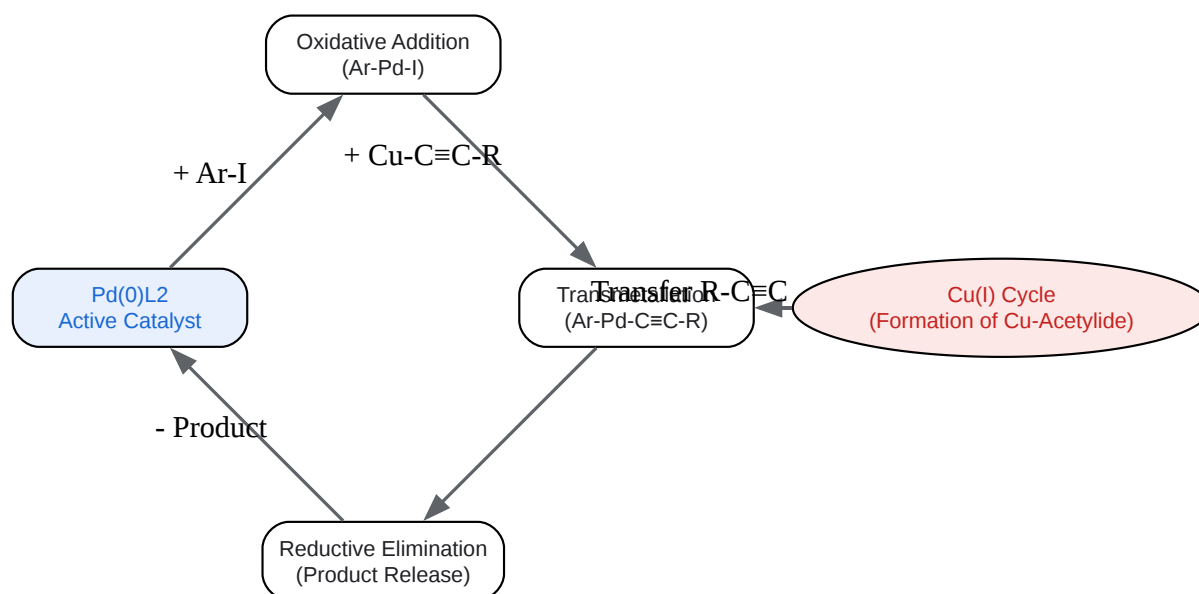
- Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide ($R_f \sim 0.6$) should disappear, and a new fluorescent spot ($R_f \sim 0.4$) should appear.^[1]
- Upon completion, dilute the reaction mixture with Ethyl Acetate (50 mL).
- Filter the suspension through a short pad of Celite to remove precipitated ammonium salts and Pd black. Wash the pad with Ethyl Acetate (20 mL).
- Wash the filtrate with 1M HCl (2 x 30 mL) to remove excess amine, followed by Brine (30 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

- Purify the crude dark oil via flash column chromatography on silica gel.
- Eluent: Gradient of Hexane/Ethyl Acetate (90:10 to 80:20).
- Collect fractions containing the product.^[3] Evaporate solvent to yield a pale yellow solid.

Mechanistic Insight

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The use of an electron-deficient alkyne (methyl propiolate) accelerates the transmetalation step but requires strict exclusion of oxygen to prevent oxidative homocoupling.



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Figure 2: The synergistic Pd/Cu catalytic cycle driving the formation of the aryl alkyne.

Characterization Data

The product should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

- Appearance: Pale yellow crystalline solid.
- Melting Point: 88–90 °C.
- ¹H NMR (400 MHz, CDCl₃):
 - δ 10.05 (s, 1H, -CHO)
 - δ 7.92 (d, J = 8.4 Hz, 2H, Ar-H ortho to CHO)

- δ 7.75 (d, $J = 8.4$ Hz, 2H, Ar-H meta to CHO)
- δ 3.87 (s, 3H, -COOCH₃)
- ¹³C NMR (100 MHz, CDCl₃):
 - δ 191.2 (CHO), 154.1 (COO), 137.5, 133.2, 129.8, 125.4 (Ar-C), 85.5 (Ar-C≡C), 81.2 (C≡C-COO), 52.9 (OCH₃).
- IR (KBr):
 - 2225 cm⁻¹ (C≡C stretch, weak due to symmetry/conjugation)
 - 1715 cm⁻¹ (Ester C=O)
 - 1695 cm⁻¹ (Aldehyde C=O)

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (<50%)	Polymerization of Methyl Propiolate	Add alkyne slowly at 0°C. Ensure base is not too strong (stick to Et ₃ N).
Homocoupling (Diyne)	Oxygen presence	Degas solvents thoroughly. Increase inert gas flow.
Incomplete Conversion	Catalyst deactivation	Add fresh catalyst (1 mol%) after 4 hours. Ensure Ar-I is pure (white/yellow, not brown).
Dark/Black Reaction	Pd precipitation	Ensure sufficient ligand (PPh ₃) is present. Use fresh Pd(PPh ₃) ₂ Cl ₂ .

Safety Considerations

- Methyl Propiolate: Lachrymator and vesicant. Handle only in a fume hood. Highly flammable.

- Palladium/Copper Waste: Heavy metals must be disposed of in dedicated hazardous waste containers.
- Pressure: Although not a high-pressure reaction, ensure the inert gas line has a bubbler to prevent over-pressurization.

References

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